6-Aminotetramethylrhodamine

Vue d'ensemble

Description

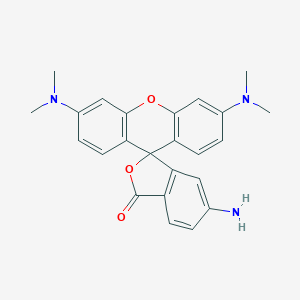

6-Aminotetramethylrhodamine is a fluorescent dye belonging to the rhodamine family. It is known for its strong absorption and emission of red light, making it a valuable tool in various biochemical and biomedical research applications . The compound has the chemical formula C24H23N3O3 and a molecular weight of 401.46 g/mol .

Méthodes De Préparation

6-Aminotetramethylrhodamine can be synthesized through several methods. One common synthetic route involves the reaction of 4-cyanophthalic anhydride with 2-aminoethanol, resulting in the formation of the desired compound . The reaction typically requires specific conditions, such as controlled temperature and pH, to ensure high yield and purity.

In industrial settings, the production of this compound often involves large-scale synthesis using similar chemical reactions but optimized for efficiency and cost-effectiveness. The compound is usually purified through recrystallization or chromatography techniques to achieve the desired quality .

Analyse Des Réactions Chimiques

6-Aminotetramethylrhodamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups of this compound, altering its chemical properties.

Substitution: The amino group in this compound can participate in substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Scientific Research Applications

-

Fluorescent Labeling in Biological Studies

- Cell Imaging : TAMRA is extensively used for labeling proteins and nucleic acids, enabling visualization in live-cell imaging. Its compatibility with various imaging techniques, including fluorescence microscopy and flow cytometry, makes it a valuable tool for studying cellular processes.

- Case Study : A study demonstrated the use of TAMRA-labeled antibodies for tracking protein localization in live cells, showcasing its effectiveness in real-time imaging of cellular dynamics.

-

FRET (Förster Resonance Energy Transfer) Applications

- Energy Transfer Studies : TAMRA serves as an acceptor dye in FRET experiments when paired with donor dyes like fluorescein. This application is crucial for studying molecular interactions and conformational changes within biomolecules.

- Data Table :

Donor Dye Acceptor Dye FRET Efficiency (%) Application Fluorescein TAMRA 75 Protein-protein interaction studies Cy3 TAMRA 80 Nucleic acid hybridization -

Diagnostic Applications

- In Situ Hybridization : TAMRA-labeled probes are used in diagnostic assays to detect specific RNA sequences within tissue samples. This application is vital for understanding gene expression patterns in various diseases.

- Case Study : Research highlighted the use of TAMRA-labeled probes for detecting viral RNA in infected tissues, providing insights into viral replication dynamics.

-

Drug Development and Delivery

- Tracking Drug Release : Researchers utilize TAMRA to label drug molecules or carriers, allowing for the monitoring of drug release profiles in real-time. This application aids in optimizing drug formulations for targeted delivery.

- Data Table :

Drug Carrier Labeling Method Release Profile Observed Liposomes TAMRA conjugation Sustained release over 48 hours Nanoparticles TAMRA encapsulation Rapid initial release followed by slow release -

Environmental Monitoring

- Fluorescent Sensors : TAMRA-based sensors are developed for detecting environmental pollutants, leveraging its fluorescence properties to indicate the presence of harmful substances.

- Case Study : A study developed a TAMRA-based sensor that successfully detected heavy metals in water samples, demonstrating its potential for environmental monitoring applications.

Mécanisme D'action

The mechanism of action of 6-Aminotetramethylrhodamine involves its ability to absorb and emit light at specific wavelengths. This property is due to the conjugated structure of the rhodamine core, which allows for efficient energy transfer and fluorescence . The compound interacts with various molecular targets, including nucleic acids and proteins, through non-covalent binding, enabling its use as a fluorescent marker in biological systems .

Comparaison Avec Des Composés Similaires

6-Aminotetramethylrhodamine is unique among rhodamine dyes due to its specific functional groups and fluorescence properties. Similar compounds include:

Tetramethylrhodamine: Lacks the amino group, resulting in different chemical reactivity and fluorescence characteristics.

Rhodamine B: Another rhodamine dye with distinct absorption and emission spectra.

Rhodamine 6G: Known for its high fluorescence quantum yield and is commonly used in laser applications.

The uniqueness of this compound lies in its amino group, which allows for specific chemical modifications and interactions, making it a versatile tool in various research fields .

Activité Biologique

6-Aminotetramethylrhodamine (TAMRA) is a fluorescent dye widely used in biochemical and cellular assays due to its unique optical properties. This compound has garnered attention not only for its utility as a labeling agent but also for its biological activities, particularly in cellular imaging, apoptosis studies, and as a potential therapeutic agent. This article delves into the biological activity of TAMRA, summarizing key research findings, mechanisms of action, and relevant case studies.

This compound is characterized by its vibrant fluorescence and stability under physiological conditions. Its structure allows for effective binding to various biomolecules, making it an excellent candidate for tracking cellular processes.

TAMRA's biological activity can be attributed to several mechanisms:

- Fluorescent Labeling : TAMRA is extensively used in fluorescence microscopy and flow cytometry for tracking cellular components. Its ability to emit light upon excitation allows researchers to visualize processes such as cell division, migration, and apoptosis.

- Apoptosis Induction : Studies have indicated that TAMRA can influence apoptotic pathways in cells. For example, it has been shown to increase the levels of pro-apoptotic proteins while decreasing anti-apoptotic factors, leading to enhanced apoptosis in cancer cells .

- Cell Cycle Arrest : Research indicates that TAMRA may induce cell cycle arrest at specific phases, thereby inhibiting proliferation of cancerous cells. This effect is particularly observed in studies involving human cancer cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Case Study on Apoptosis Induction :

- In a study examining the effects of TAMRA on HepG2 liver cancer cells, researchers found that treatment with TAMRA resulted in a significant increase in apoptotic cell death. Flow cytometry analysis revealed that the percentage of apoptotic cells rose from 8.9% in untreated controls to 57.51% following treatment with higher concentrations of TAMRA .

- Cell Cycle Analysis :

Propriétés

IUPAC Name |

5-amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c1-26(2)15-6-9-18-21(12-15)29-22-13-16(27(3)4)7-10-19(22)24(18)20-11-14(25)5-8-17(20)23(28)30-24/h5-13H,25H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHAMIDYODLAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)N)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402169 | |

| Record name | 6-Aminotetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159435-10-6 | |

| Record name | 6-Aminotetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.